4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid
Overview
Description
4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid is a chemical compound with the molecular formula C15H18N2O6 and a molecular weight of 322.32 g/mol . This compound is notable for its unique structure, which includes a piperidine ring, an ethoxycarbonyl group, and a nitrobenzoic acid moiety.
Preparation Methods
The synthesis of 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 3-oxocarboxylic acids.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification reactions using ethyl chloroformate or similar reagents.
Nitration of the Benzoic Acid Moiety: The nitro group is added to the benzoic acid moiety through nitration reactions using nitric acid and sulfuric acid under controlled conditions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond in the ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions include amino derivatives, substituted benzoic acids, and carboxylic acids .
Scientific Research Applications
4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine ring and ethoxycarbonyl group contribute to the compound’s binding affinity and specificity for its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid can be compared with other similar compounds, such as:
4-[3-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of a benzoic acid moiety.
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety.
Piperidine derivatives: Various piperidine-containing compounds with different functional groups and biological activities.
The uniqueness of this compound lies in its combination of a piperidine ring, ethoxycarbonyl group, and nitrobenzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3-ethoxycarbonylpiperidin-1-yl)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-23-15(20)11-4-3-7-16(9-11)12-6-5-10(14(18)19)8-13(12)17(21)22/h5-6,8,11H,2-4,7,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCRCENIRCAAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657003 | |
Record name | 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-36-4 | |
Record name | 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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